Cas no 899897-41-7 (2-{(tert-butoxy)carbonylamino}-5-methylthiophene-3-carboxylic acid)

2-{(tert-butoxy)carbonylamino}-5-methylthiophene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- EN300-3072006
- 2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid
- 2-tert-butoxycarbonylamino-5-methyl-thiophene-3-carboxylic acid
- AKOS012925576
- SCHEMBL2824619
- 899897-41-7
- DFGKUXLODMYZTE-UHFFFAOYSA-N
- 2-{[(tert-butoxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid
- CS-0289015
- 3-Thiophenecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methyl-
- 2-{(tert-butoxy)carbonylamino}-5-methylthiophene-3-carboxylic acid
-
- Inchi: 1S/C11H15NO4S/c1-6-5-7(9(13)14)8(17-6)12-10(15)16-11(2,3)4/h5H,1-4H3,(H,12,15)(H,13,14)
- InChI Key: DFGKUXLODMYZTE-UHFFFAOYSA-N
- SMILES: C1(NC(OC(C)(C)C)=O)SC(C)=CC=1C(O)=O
Computed Properties
- Exact Mass: 257.07217913g/mol
- Monoisotopic Mass: 257.07217913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 104Ų
Experimental Properties
- Density: 1.307±0.06 g/cm3(Predicted)
- Boiling Point: 342.5±42.0 °C(Predicted)
- pka: 4.56±0.30(Predicted)
2-{(tert-butoxy)carbonylamino}-5-methylthiophene-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3072006-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid |
899897-41-7 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359685-50mg |
2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid |
899897-41-7 | 98% | 50mg |
¥14320.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359685-100mg |
2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid |
899897-41-7 | 98% | 100mg |
¥16127.00 | 2024-04-26 | |
Enamine | EN300-3072006-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid |
899897-41-7 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-3072006-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid |
899897-41-7 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-3072006-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid |
899897-41-7 | 95.0% | 0.25g |
$222.0 | 2025-03-19 | |
Enamine | EN300-3072006-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid |
899897-41-7 | 95.0% | 0.05g |
$105.0 | 2025-03-19 | |
Enamine | EN300-3072006-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid |
899897-41-7 | 95.0% | 0.1g |
$156.0 | 2025-03-19 | |
Enamine | EN300-3072006-10g |
2-{[(tert-butoxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid |
899897-41-7 | 10g |
$2331.0 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359685-2.5g |
2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid |
899897-41-7 | 98% | 2.5g |
¥38556.00 | 2024-04-26 |
2-{(tert-butoxy)carbonylamino}-5-methylthiophene-3-carboxylic acid Related Literature
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Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
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Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
Additional information on 2-{(tert-butoxy)carbonylamino}-5-methylthiophene-3-carboxylic acid
Introduction to 2-{(tert-butoxy)carbonylamino}-5-methylthiophene-3-carboxylic acid (CAS No. 899897-41-7)
2-{(tert-butoxy)carbonylamino}-5-methylthiophene-3-carboxylic acid, identified by its CAS number 899897-41-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of an amino group protected by a tert-butoxy carbonyl (Boc) moiety and a carboxylic acid functional group, make it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.
The Boc protection of the amino group is a critical feature that enhances the stability and reactivity of the compound during synthetic processes. This protective group is commonly employed in peptide synthesis and other applications where selective modification of functional groups is required. The 5-methylthiophene core provides a unique aromatic system that can interact with biological targets in distinct ways compared to other heterocyclic compounds. This structural motif has been extensively studied for its potential in modulating various biological pathways, making it an attractive scaffold for drug discovery.
In recent years, there has been a surge in research focused on thiophene derivatives due to their broad spectrum of biological activities. These compounds have been reported to exhibit properties such as anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The 3-carboxylic acid group in the molecule further extends its utility as a synthetic precursor, allowing for further derivatization and functionalization to tailor its biological properties. This versatility makes 2-{(tert-butoxy)carbonylamino}-5-methylthiophene-3-carboxylic acid a compound of great interest for researchers aiming to develop novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. The combination of the Boc-protected amino group and the carboxylic acid functionality provides multiple points for chemical manipulation, enabling the construction of complex structures through various synthetic strategies. For instance, this compound could be used as a building block in the synthesis of peptidomimetics or other heterocyclic-based drugs that require precise functional group control.
Recent advancements in computational chemistry have also highlighted the importance of thiophene derivatives in drug design. Molecular modeling studies have demonstrated that these compounds can effectively interact with biological targets such as enzymes and receptors due to their ability to adopt specific conformations and engage in hydrogen bonding interactions. The presence of both the methylthiophene core and the protected amino group enhances its potential as a pharmacophore, making it a promising candidate for further investigation.
The pharmaceutical industry has shown particular interest in thiophene derivatives due to their favorable pharmacokinetic properties and low toxicity profiles. Several drugs currently on the market contain thiophene moieties, underscoring their importance in modern medicine. The development of new derivatives, such as 2-{(tert-butoxy)carbonylamino}-5-methylthiophene-3-carboxylic acid, could lead to the discovery of novel therapeutics with improved efficacy and reduced side effects.
Furthermore, the synthesis of this compound exemplifies the growing trend toward sustainable and efficient chemical methodologies. Modern synthetic approaches emphasize green chemistry principles, aiming to minimize waste and reduce environmental impact. The preparation of 2-{(tert-butoxy)carbonylamino}-5-methylthiophene-3-carboxylic acid could be optimized using catalytic processes or solvent-free reactions, aligning with these sustainable practices.
In conclusion, 2-{(tert-butoxy)carbonylamino}-5-methylthiophene-3-carboxylic acid (CAS No. 899897-41-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its potential applications in drug development, make it a compound worthy of further study. As research continues to uncover new biological activities and synthetic strategies, this molecule is poised to play a crucial role in the discovery and development of next-generation therapeutics.
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